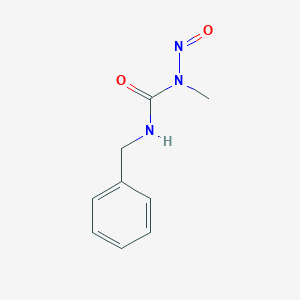![molecular formula C16H14Se B14318760 [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene CAS No. 111122-65-7](/img/structure/B14318760.png)
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is an organic compound that features a unique combination of a butadiene backbone with phenyl and selanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene typically involves the coupling of 4-phenylbuta-1,3-diene with a selanyl reagent. One common method is the palladium-catalyzed Heck reaction, where 4-phenylbuta-1,3-diene is reacted with a selanyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automation can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selanyl oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selanyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The selanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as thiols, amines, or halides; reactions often require a base and are conducted at moderate temperatures.
Major Products
Oxidation: Selanyl oxides
Reduction: Reduced selanyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of [(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene involves its interaction with molecular targets through its reactive selanyl group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the conjugated diene system allows for interactions with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar conjugated diene system but lacks the selanyl group.
4-Phenylbuta-1,3-dien-1-ol: Contains a hydroxyl group instead of a selanyl group.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Features a diacetylene bridge, providing different electronic properties.
Uniqueness
[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of a conjugated diene system with a functionalizable selanyl group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
111122-65-7 |
|---|---|
Molecular Formula |
C16H14Se |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-phenylbuta-1,3-dienylselanylbenzene |
InChI |
InChI=1S/C16H14Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-14H |
InChI Key |
OUPUUPTUFJBFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



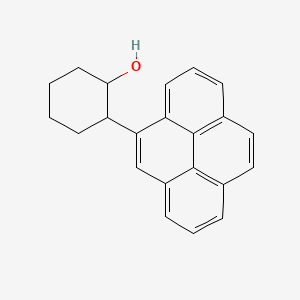

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
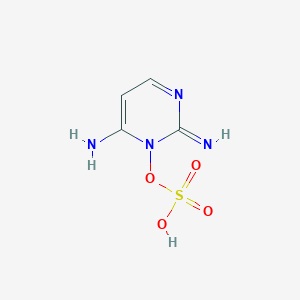
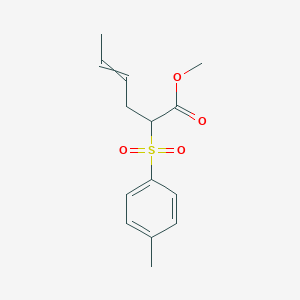
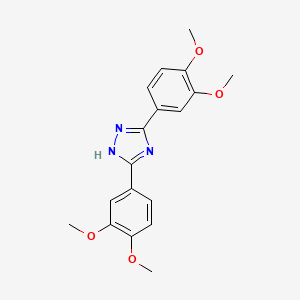
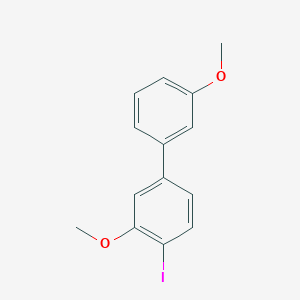
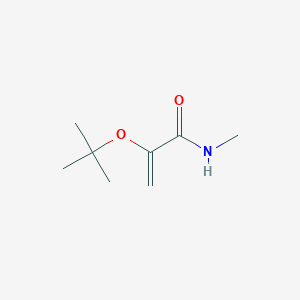
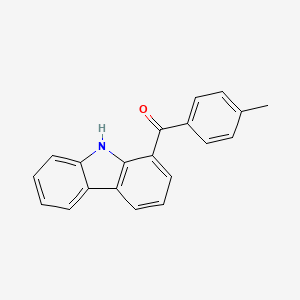

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
